Cas no 2138120-75-7 (2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole)

2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole is a heterocyclic compound featuring both azetidine and oxazole moieties, offering a versatile scaffold for pharmaceutical and agrochemical applications. Its structural framework combines a rigid oxazole core with a flexible azetidine side chain, enabling interactions with diverse biological targets. The presence of the azetidin-3-yloxy group enhances solubility and bioavailability, while the 5-methyl substitution on the oxazole ring contributes to metabolic stability. This compound is particularly valuable in medicinal chemistry as a building block for drug discovery, where its balanced lipophilicity and hydrogen-bonding capacity facilitate the development of potent and selective small-molecule inhibitors. Its synthetic accessibility further underscores its utility in research and industrial settings.
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole structure
2138120-75-7 structure
Product Name:2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole
CAS No:2138120-75-7
MF:C8H12N2O2
MW:168.193081855774
CID:5865433
PubChem ID:165499662
Update Time:2025-11-01

2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • EN300-1146528
    • 2-[(azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole
    • 2138120-75-7
    • 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole
    • Inchi: 1S/C8H12N2O2/c1-6-2-10-8(12-6)5-11-7-3-9-4-7/h2,7,9H,3-5H2,1H3
    • InChI Key: NXMAMKWXAPBWNV-UHFFFAOYSA-N
    • SMILES: O(CC1=NC=C(C)O1)C1CNC1

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 47.3Ų

2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1146528-1.0g
2-[(azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole
2138120-75-7
1g
$0.0 2023-06-09

Additional information on 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole

Comprehensive Overview of 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole (CAS No. 2138120-75-7): Structure, Applications, and Research Insights

2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole (CAS No. 2138120-75-7) is a heterocyclic compound featuring a unique molecular architecture combining an oxazole ring and an azetidine moiety. This structural hybrid has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile scaffold for drug discovery. The compound's azetidine-3-yloxy linker and 5-methyloxazole core contribute to its stereoelectronic properties, enabling interactions with biological targets such as enzymes and receptors. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in oncology and neurodegenerative disease research.

In the context of AI-driven drug design, 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole exemplifies how computational chemistry tools like molecular docking and QSAR models optimize its derivatives. Researchers frequently search for "oxazole-azetidine hybrids" or "CAS 2138120-75-7 solubility" to address challenges in bioavailability. The compound's logP (predicted ~1.8) and hydrogen bond acceptors (4) align with Lipinski's rule, making it a promising candidate for oral drug development. Its oxazole ring also exhibits fluorescence, sparking interest in bioimaging probes—a trending application in precision medicine.

Synthetic routes to CAS 2138120-75-7 often involve Mitsunobu reactions to form the azetidin-3-yloxy ether linkage, followed by palladium-catalyzed cross-coupling for oxazole functionalization. Patent analyses reveal its incorporation in kinase inhibitors, particularly targeting BTK and EGFR—key terms in cancer therapy searches. Environmental considerations are addressed via green chemistry approaches, such as solvent-free microwave synthesis, reflecting the industry's shift toward sustainable methodologies.

The compound's SAR (Structure-Activity Relationship) profile suggests that modifications at the 5-methyl position of the oxazole ring enhance metabolic stability. This insight answers common queries like "how to improve half-life of azetidine-oxazole compounds." Additionally, its crystalline form (verified by XRD) ensures batch reproducibility—a critical factor for GMP manufacturing compliance. Recent publications correlate its conformational rigidity with improved blood-brain barrier penetration, relevant to CNS drug development trends.

Emerging applications include 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole as a building block for covalent PROTACs, leveraging its azetidine nitrogen for E3 ligase recruitment. This aligns with the PROTAC technology boom in targeted protein degradation. Analytical methods like HPLC-UVmax 265 nm) and LC-MS (m/z 183.1 [M+H]+) are standardized for quality control, addressing industrial demand for "CAS 2138120-75-7 purity analysis."

In conclusion, 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole represents a multifaceted tool in modern chemistry, bridging medicinal chemistry, material science, and chemical biology. Its ongoing exploration underscores the importance of heterocyclic diversity in addressing unmet medical needs, while its synthetic adaptability meets both academic and industrial research priorities.

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